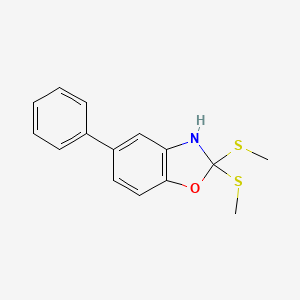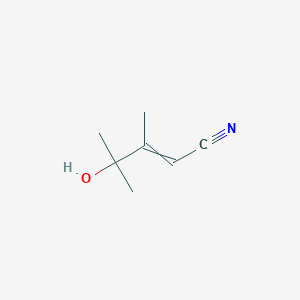
4-Hydroxy-3,4-dimethylpent-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,4-dimethylpent-2-enenitrile is an organic compound with the molecular formula C7H11NO It features a hydroxyl group, a nitrile group, and a double bond within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,4-dimethylpent-2-enenitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylpent-2-enal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction typically occurs under mild conditions and results in the formation of the desired nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3,4-dimethylpent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-3,4-dimethylpent-2-enenitrile or 4-carboxy-3,4-dimethylpent-2-enenitrile.
Reduction: Formation of 4-hydroxy-3,4-dimethylpent-2-enamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3,4-dimethylpent-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,4-dimethylpent-2-enenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-3-methylpent-2-enenitrile
- 4-Hydroxy-3,4-dimethylhex-2-enenitrile
- 4-Hydroxy-3,4-dimethylbut-2-enenitrile
Uniqueness
4-Hydroxy-3,4-dimethylpent-2-enenitrile is unique due to its specific combination of functional groups and molecular structure
Propiedades
Número CAS |
543688-98-8 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
4-hydroxy-3,4-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C7H11NO/c1-6(4-5-8)7(2,3)9/h4,9H,1-3H3 |
Clave InChI |
MACLBEYJMXDALB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC#N)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)](/img/structure/B14213692.png)
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14213694.png)
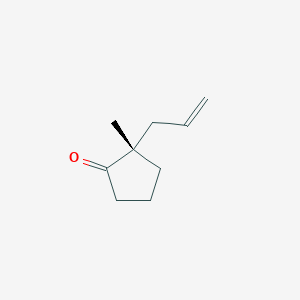
![Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl-](/img/structure/B14213701.png)

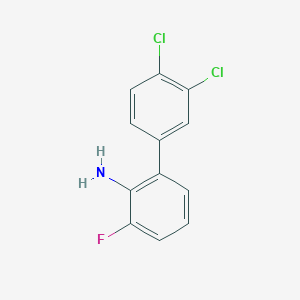
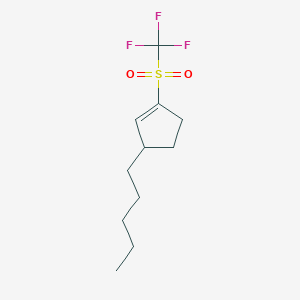
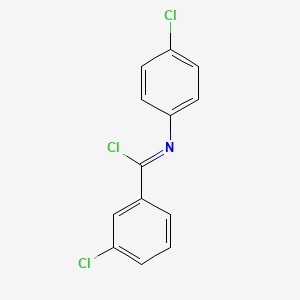
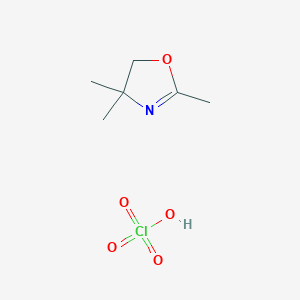
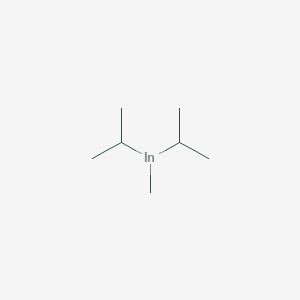
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)

